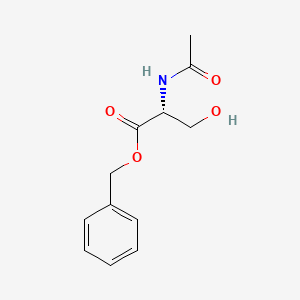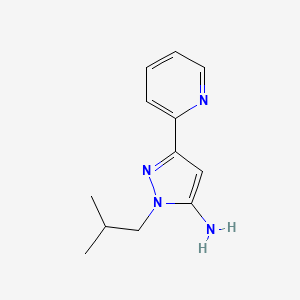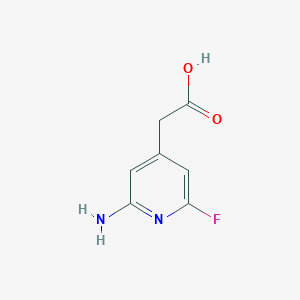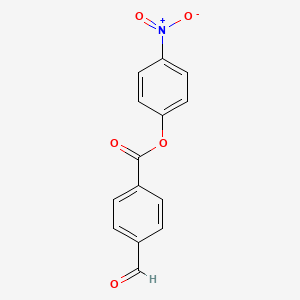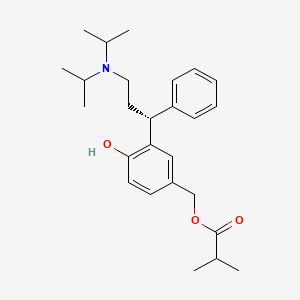
10alpha-Hydroxy Dextromethorphan Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10alpha-Hydroxy Dextromethorphan Hydrochloride is a derivative of dextromethorphan, a well-known cough suppressant. This compound is characterized by the addition of a hydroxyl group at the 10alpha position, which can significantly alter its pharmacological properties. It is primarily used in research settings to study its effects and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy Dextromethorphan Hydrochloride typically involves the hydroxylation of dextromethorphan. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 10alpha-Hydroxy Dextromethorphan Hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Removal of the hydroxyl group to revert to dextromethorphan.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further hydroxylated compounds, while reduction can produce dextromethorphan.
Applications De Recherche Scientifique
10alpha-Hydroxy Dextromethorphan Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 10alpha-Hydroxy Dextromethorphan Hydrochloride involves its interaction with several molecular targets, including:
NMDA Receptors: Acts as an antagonist, which can modulate neurotransmission and has implications in neurological research.
Sigma-1 Receptors: Agonist activity at these receptors, which may contribute to its therapeutic effects.
Serotonin Reuptake Inhibition: Similar to dextromethorphan, it may inhibit the reuptake of serotonin, affecting mood and cognition.
Comparaison Avec Des Composés Similaires
Dextromethorphan: The parent compound, primarily used as a cough suppressant.
Dextrorphan: A metabolite of dextromethorphan with similar pharmacological properties.
3-Methoxymorphinan: Another derivative with distinct chemical and pharmacological characteristics.
Uniqueness: 10alpha-Hydroxy Dextromethorphan Hydrochloride is unique due to the specific addition of the hydroxyl group at the 10alpha position, which can significantly alter its pharmacological profile compared to its parent compound and other derivatives.
Propriétés
Formule moléculaire |
C18H26ClNO2 |
|---|---|
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
(1S,8S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18;/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3;1H/t14-,16-,17+,18+;/m1./s1 |
Clé InChI |
UFGACSXJDNIRCR-FMMMQXAUSA-N |
SMILES isomérique |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1[C@H](C4=C3C=C(C=C4)OC)O.Cl |
SMILES canonique |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)



![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)


